molecular formula C17H12N6O4S B2637109 2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide CAS No. 894068-96-3

2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2637109
CAS No.: 894068-96-3
M. Wt: 396.38
InChI Key: ISHUXWGYAIPPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It is built upon a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known for its wide range of pharmacological activities . This core structure is often investigated for its potential to interact with various biological enzymes and receptors, leading to diverse physiological effects. The molecule is further functionalized with a benzene sulfonamide group, a moiety frequently found in compounds with antibacterial and antiparasitic activities . The presence of the sulfonamide group can contribute to hydrogen bonding with biological targets, potentially enhancing binding affinity and specificity. The nitro substituent on the benzene ring offers a handle for further chemical modification, making this compound a valuable intermediate or a candidate for structure-activity relationship (SAR) studies in drug discovery programs. Researchers can explore this molecule and its derivatives for potential applications as enzyme inhibitors or as a tool compound in biochemical assays . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O4S/c24-23(25)15-6-1-2-7-16(15)28(26,27)21-13-5-3-4-12(10-13)14-8-9-17-19-18-11-22(17)20-14/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHUXWGYAIPPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, which can be achieved through cyclization reactions involving hydrazines and nitriles. The pyridazine ring is then fused to the triazole ring through additional cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of compounds containing triazolo-pyridazine structures as anticancer agents. For instance, derivatives similar to 2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action is thought to involve inhibition of key signaling pathways associated with cell proliferation and survival .

COX-II Inhibition

Sulfonamides like this compound have been investigated for their ability to inhibit cyclooxygenase-II (COX-II), an enzyme involved in inflammation and pain pathways. In vitro studies suggest that this compound may exhibit selective COX-II inhibitory activity, which could make it a candidate for anti-inflammatory therapies .

Antimicrobial Properties

The presence of the sulfonamide group has been linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .

Case Studies

StudyFocusFindings
Abdellatif et al. (2023)COX-II InhibitionIdentified novel sulfonamides with enhanced COX-II selectivity; compounds showed IC50 values ranging from 0.52–22.25 μM .
Recent Antitumor ResearchAnticancer ActivityCompounds exhibited IC50 values of 0.83 ± 0.07 μM against A549 cells, indicating strong anticancer potential .
Antimicrobial EvaluationBacterial InhibitionDemonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole and pyridazine rings can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs with the triazolo-pyridazine core exhibit distinct physical properties influenced by substituents:

  • Melting Points: (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (E-4d): 187–189 °C . (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b): 253–255 °C . The higher melting point of E-4b suggests stronger intermolecular interactions (e.g., hydrogen bonding or π-stacking) due to the triazolo-pyridazine group compared to the pyridazine in E-4d.
Table 1: Physical Properties of Selected Analogs
Compound Substituents on Triazolo-Pyridazine Melting Point (°C)
E-4d 6-Chloro-pyridazine 187–189
E-4b 1,2,4-Triazolo[4,3-b]pyridazin-6-yl 253–255
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Methyl, acetamide Not reported
Table 2: Binding Interactions of Key Analogs
Compound Class Key Interactions Target Protein (PDB ID)
Sulfonamide (Compound 1) π-stacking (His131), H-bonds (Trp168) PEF(S) (4WQ2)
Triazolo-Pyridazine (Compound 10) π-stacking (Trp168), H-bonds (Trp168) PEF(S) (4WQ2)

Chemical Space and Selectivity

Multidimensional scaling (MDS) plots indicate that triazolo-pyridazine and sulfonamide derivatives occupy a novel region in chemical space, distinct from traditional calpain-1 inhibitors .

Biological Activity

The compound 2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative that exhibits significant biological activity. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C13H11N5O3S\text{C}_{13}\text{H}_{11}\text{N}_{5}\text{O}_{3}\text{S}

This compound features a sulfonamide group attached to a triazolo-pyridazine moiety, which is known for its pharmacological relevance.

Biological Activity Overview

  • Antimicrobial Properties
    • Sulfonamides are widely recognized for their antibacterial activity. The presence of the triazolo-pyridazine structure may enhance this activity through improved binding to bacterial enzymes involved in folic acid synthesis.
    • A study indicated that related compounds demonstrated effective inhibition against various bacterial strains, suggesting potential for similar efficacy in this compound .
  • Antimalarial Activity
    • Research into sulfonamide derivatives has shown promising results in antimalarial drug discovery. A related series of compounds demonstrated significant in vitro activity against Plasmodium falciparum, with IC50 values indicating effective inhibition. The structural similarities suggest that this compound may exhibit comparable activity .
  • Inhibition of Tyrosine Kinases
    • Compounds with triazolo-pyridazine structures have been identified as inhibitors of tyrosine kinases such as c-Met. This inhibition is crucial for regulating cell growth and proliferation, making it a target for cancer therapies . The potential of this compound as a tyrosine kinase modulator warrants further investigation.

The biological activity of sulfonamides typically involves:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial in the bacterial synthesis of folate. By mimicking para-aminobenzoic acid (PABA), sulfonamides block this pathway.
  • Interaction with Receptors : The triazolo-pyridazine framework may allow for interactions with various receptors, including nuclear receptors like Rev-Erb, which play roles in metabolic regulation and circadian rhythm .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntibacterialInhibition of folate synthesis
AntimalarialInhibition of Plasmodium
Tyrosine Kinase InhibitionModulation of cell signaling

Case Study: Antimicrobial Efficacy

A comparative study evaluated several sulfonamide derivatives against common bacterial pathogens. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting enhanced potency.

Q & A

Basic: What synthetic routes are reported for synthesizing this compound?

Answer:
The synthesis typically involves coupling a triazolopyridazine core with a sulfonamide-bearing phenyl group. Key steps include:

  • Reflux condensation : Reacting aldehyde derivatives with triazolopyridazine precursors under reflux (e.g., ethanol, 80°C for 4 hours) to form hydrazone intermediates .
  • Sulfonylation : Introducing the sulfonamide group via reaction with sulfonyl chlorides in acetonitrile or dichloromethane, using bases like 3-picoline to facilitate coupling .
  • Purification : Recrystallization from ethanol or chromatography for intermediates .
    For analogous compounds, yields range from 60–80% after optimization .

Advanced: How can structure-activity relationship (SAR) studies optimize inhibitory activity against targets like BRD4 or PDE4?

Answer:
SAR optimization focuses on:

  • Phenyl appendage modifications : Introducing electron-donating groups (e.g., methoxy, tetrahydrofuran-3-yloxy) enhances potency. For example, methoxy substitutions on the phenyl ring improved PDE4A IC50 to <10 nM .
  • Bivalent binding : Bivalent triazolopyridazine derivatives (e.g., AZD5153) show enhanced BRD4 inhibition due to dual bromodomain engagement .
  • Physicochemical tuning : Adjusting logP (via alkyl/aryl substitutions) improves cellular permeability and pharmacokinetics .
    Methodology :
    • Test substituents systematically using in vitro enzymatic assays (e.g., BRD4 BROMOscan® or PDE4 fluorescence assays) .
    • Validate cellular potency via c-Myc downregulation (BRD4) or cAMP modulation (PDE4) .

Basic: What analytical techniques confirm the compound’s purity and structure?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazolopyridazine core and sulfonamide linkage .
  • HPLC/MS : Purity >95% is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • X-ray crystallography : Resolves ambiguous stereochemistry (e.g., triazolopyridazine-pharmacophore interactions) .

Advanced: How to evaluate selectivity across enzyme isoforms (e.g., PDE4A vs. PDE4B)?

Answer:

  • Panel screening : Test against 21 PDE isoforms using radiometric (³H-cAMP hydrolysis) or fluorescence-based assays (e.g., IMAP® technology) .
  • Key findings : Triazolopyridazine derivatives exhibit >100-fold selectivity for PDE4A over PDE4B/C/D when substituted with methoxy groups .
  • Orthogonal validation : Surface plasmon resonance (SPR) quantifies binding kinetics (KD) to exclude off-target effects .

Basic: What biological targets are associated with triazolopyridazine derivatives?

Answer:
Primary targets include:

  • Epigenetic regulators : BRD4 bromodomains (IC50 <10 nM in AZD5153) .
  • Kinases : c-Met/Pim-1 (dual inhibitors reduce tumor proliferation in vitro) .
  • Phosphodiesterases : PDE4 isoforms (nanomolar potency in cellular assays) .
    Screening recommendation : Prioritize these targets using enzymatic or cell-based assays.

Advanced: What in vivo models assess antitumor efficacy?

Answer:

  • Xenograft models : Implant cancer cells (e.g., hematologic or solid tumors) into immunocompromised mice.
  • Dosing : Administer compound orally (10–50 mg/kg/day) and monitor tumor volume and biomarkers (e.g., c-Myc via qPCR) .
  • Key result : AZD5153 achieved >70% tumor growth inhibition in AML xenografts .

Basic: What storage conditions ensure compound stability?

Answer:

  • Storage : -20°C in airtight, light-protected containers with desiccants .
  • Stability : Shelf life >12 months in DMSO (100 mM stock) at -80°C. Avoid freeze-thaw cycles .

Advanced: How do molecular docking studies predict binding modes?

Answer:

  • Software : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDE4D or BRD4 PDB IDs) .
  • Key interactions :
    • Triazolopyridazine nitrogen atoms form hydrogen bonds with conserved residues (e.g., BRD4 Asn140) .
    • Nitro groups engage in π-π stacking with hydrophobic pockets .

Basic: Which physicochemical properties influence bioavailability?

Answer:

  • logP : Optimal range 2–4 (measured via shake-flask method) balances solubility and membrane permeability .
  • Solubility : >50 µM in PBS (pH 7.4) ensures adequate absorption. Improve via PEG formulations .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Orthogonal assays : Confirm PDE4 inhibition via both enzymatic (IMAP®) and cellular (cAMP ELISA) methods .
  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to verify binding in live cells .
  • Data reconciliation : Cross-reference with structural analogs (e.g., AZD5153’s BRD4 vs. PDE4 selectivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.